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Compound of Interest

Compound Name: (R)-(-)-2-Methylglutaric Acid

Cat. No.: B073399 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for (R)-
(-)-2-Methylglutaric Acid, a molecule of interest in various research and development

domains. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its

identification, characterization, and application in drug development and metabolic studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

Below are the proton (¹H) and carbon-13 (¹³C) NMR data for 2-Methylglutaric Acid. Note that

specific data for the (R)-(-) enantiomer is limited in public databases; the provided data is for

the racemate or the (R)-(+)-enantiomer, which is expected to have identical NMR spectra to the

(R)-(-) enantiomer in a non-chiral solvent.

¹H NMR Data
The proton NMR spectrum provides information about the different types of protons in the

molecule and their connectivity.

Table 1: ¹H NMR Spectroscopic Data for 2-Methylglutaric Acid
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Chemical Shift
(ppm)

Multiplicity Integration Assignment Solvent

~12.1 (broad s) Singlet 2H -COOH DMSO-d₆

2.35 - 2.25 (m) Multiplet 1H CH DMSO-d₆

2.20 (t, J=7.4 Hz) Triplet 2H -CH₂-COOH DMSO-d₆

1.80 - 1.65 (m) Multiplet 1H -CH₂- DMSO-d₆

1.55 - 1.45 (m) Multiplet 1H -CH₂- DMSO-d₆

1.03 (d, J=6.7

Hz)
Doublet 3H -CH₃ DMSO-d₆

2.28 - 2.13 (m) Multiplet - -CH₂- and -CH- D₂O

1.78 - 1.57 (m) Multiplet - -CH₂- D₂O

1.07 (d) Doublet - -CH₃ D₂O

Data for DMSO-d₆ is based on typical values for similar structures and may vary slightly. Data

for D₂O is from the Human Metabolome Database.[1]

¹³C NMR Data
The carbon-13 NMR spectrum provides information about the different carbon environments in

the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2-Methylglutaric Acid
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Chemical Shift (ppm) Assignment Solvent

189.22 C=O (C5) D₂O

186.20 C=O (C1) D₂O

45.48 CH (C2) D₂O

38.56 CH₂ (C4) D₂O

33.61 CH₂ (C3) D₂O

20.14 CH₃ D₂O

Source: Human Metabolome Database.[1]

Experimental Protocol for NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of (R)-(-)-2-Methylglutaric Acid is

dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR

tube.

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at a

frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, is typically used.[2]

¹H NMR Acquisition:

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

Number of Scans: 16 to 64 scans are typically acquired to achieve a good signal-to-noise

ratio.

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

Spectral Width: A spectral width of approximately 12-16 ppm is set.

Temperature: The experiment is conducted at room temperature (e.g., 298 K).

¹³C NMR Acquisition:
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Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the

spectrum.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower

natural abundance of ¹³C.

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Spectral Width: A spectral width of approximately 200-240 ppm is set.

Temperature: The experiment is performed at room temperature.

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier

transform, followed by phase and baseline correction, to obtain the final NMR spectrum.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Table 3: IR Spectroscopic Data for 2-Methylglutaric Acid

Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Strong, Broad O-H stretch (Carboxylic Acid)

2970-2850 Medium C-H stretch (Aliphatic)

1710-1680 Strong
C=O stretch (Carboxylic Acid

Dimer)

1470-1450 Medium C-H bend (Alkanes)

1320-1000 Strong C-O stretch

950-910 Medium, Broad O-H bend (Carboxylic Acid)

Note: The exact peak positions can vary depending on the sampling method (e.g., KBr pellet,

Nujol mull, or ATR). The broadness of the O-H stretch is characteristic of the hydrogen-bonded
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carboxylic acid dimer.

Experimental Protocol for IR Spectroscopy (ATR-IR)
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory is used.

Sample Preparation: A small amount of the solid (R)-(-)-2-Methylglutaric Acid is placed

directly onto the ATR crystal (e.g., diamond or germanium).

Acquisition:

A background spectrum of the clean ATR crystal is recorded.

The sample is placed on the crystal, and pressure is applied to ensure good contact.

The sample spectrum is then recorded.

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber

(cm⁻¹).

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a resolution

of 4 cm⁻¹.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for 2-Methylglutaric Acid
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m/z
Relative Intensity
(%)

Possible Fragment Ionization Method

147.0 100 [M+H]⁺ LC-ESI-QTOF

145.0501 61 [M-H]⁻ LC-ESI-QTOF

129.0 21.72
[M-OH]⁺ or [M-

H₂O+H]⁺
GC-EI-TOF

101.0606 100 [M-H-CO₂]⁻ LC-ESI-QTOF

83.0503 13 [C₄H₃O₂]⁻ LC-ESI-QTOF

55.0 61.2 [C₃H₃O]⁺ MS

Source: PubChem and ChemicalBook.[1][3] The fragmentation pattern can vary significantly

depending on the ionization technique and energy.

Experimental Protocol for Mass Spectrometry (LC-ESI-
QTOF)
Instrumentation: A liquid chromatograph (LC) coupled to a Quadrupole Time-of-Flight (Q-TOF)

mass spectrometer with an Electrospray Ionization (ESI) source.

Sample Preparation: A dilute solution of (R)-(-)-2-Methylglutaric Acid is prepared in a suitable

solvent system, such as a mixture of water and acetonitrile with a small amount of formic acid

(for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

Liquid Chromatography:

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient elution is typically employed, starting with a high percentage of

aqueous solvent and increasing the organic solvent percentage over time.

Flow Rate: A typical flow rate is 0.2-0.5 mL/min.

Mass Spectrometry:
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Ionization Mode: ESI can be operated in either positive or negative ion mode.

Capillary Voltage: Typically set between 3-4 kV.

Source Temperature: Maintained at around 100-150 °C.

Desolvation Temperature: Set to 250-350 °C.

Mass Range: The instrument is set to scan a mass range that includes the expected

molecular ion (e.g., m/z 50-500).

Data Acquisition: Data is acquired in full scan mode to detect all ions and in tandem MS

(MS/MS) mode to obtain fragmentation patterns of selected precursor ions.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical

compound like (R)-(-)-2-Methylglutaric Acid.
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Spectroscopic Analysis Workflow for (R)-(-)-2-Methylglutaric Acid

Sample Preparation

Spectroscopic Techniques

Data Acquisition & Processing

Structural Elucidation

Pure (R)-(-)-2-Methylglutaric Acid

NMR Spectroscopy
(¹H & ¹³C)

IR Spectroscopy
(FTIR-ATR)

Mass Spectrometry
(LC-MS)

Acquire FID
Process Spectrum

Acquire Interferogram
Process Spectrum

Acquire Mass Spectrum
Analyze Fragments

Confirm Molecular Structure
and Functional Groups

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of (R)-(-)-2-Methylglutaric Acid: A
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[https://www.benchchem.com/product/b073399#spectroscopic-data-for-r-2-methylglutaric-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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